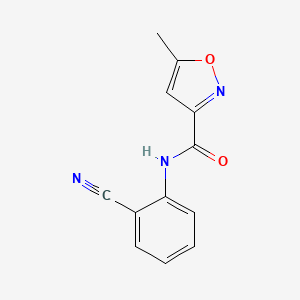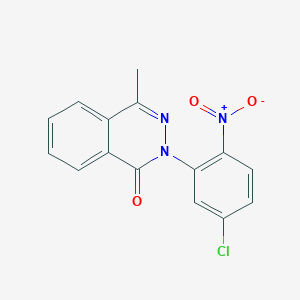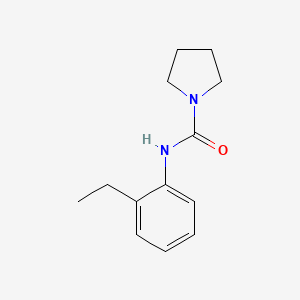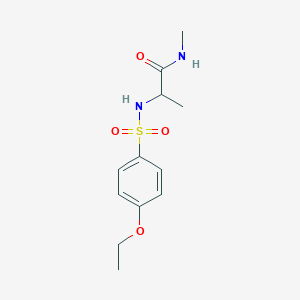
N-(2-cyanophenyl)-5-methyl-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyanophenyl)-5-methyl-1,2-oxazole-3-carboxamide: is a heterocyclic compound that contains an oxazole ring, a cyano group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-cyanophenyl)-5-methyl-1,2-oxazole-3-carboxamide typically begins with 2-cyanophenylisothiocyanate and 5-methyl-1,2-oxazole-3-carboxylic acid.
Reaction Conditions: The reaction involves the formation of an amide bond between the carboxylic acid and the isothiocyanate.
Industrial Production Methods: Industrial production may involve a one-pot synthesis approach, where all reactants are combined in a single reaction vessel.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-cyanophenyl)-5-methyl-1,2-oxazole-3-carboxamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the cyano group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted oxazole derivatives with new functional groups.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Medicine:
Industry:
Mechanism of Action
Comparison with Similar Compounds
N-(2-cyanophenyl)benzamide: Similar structure but lacks the oxazole ring.
5-methyl-1,2-oxazole-3-carboxamide: Similar structure but lacks the cyano group.
2-cyanophenylisothiocyanate: Similar structure but lacks the oxazole ring and carboxamide group.
Uniqueness:
N-(2-cyanophenyl)-5-methyl-1,2-oxazole-3-carboxamide: is unique due to the presence of both the oxazole ring and the cyano group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-cyanophenyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-8-6-11(15-17-8)12(16)14-10-5-3-2-4-9(10)7-13/h2-6H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLPYFCWBBSYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5428503.png)
![3-ethyl-5-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5428513.png)
![N~2~-{[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5428519.png)
![3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B5428521.png)
![4-ethoxy-3-[(E)-[2,4,6-trioxo-1-(4-phenylmethoxyphenyl)-1,3-diazinan-5-ylidene]methyl]benzoic acid](/img/structure/B5428531.png)
![N-(2,3-dimethylphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5428532.png)


![1-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxy-1-naphthyl)-1H-imidazole](/img/structure/B5428552.png)
![METHYL (2Z)-2-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYLENE]-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE](/img/structure/B5428559.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B5428579.png)
![2-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]-N-cyclopropylacetamide](/img/structure/B5428587.png)
